5-Amino-3-phenyl-1,2-oxazole-4-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various strategies, such as the ruthenium-catalyzed cycloaddition to create triazole-based scaffolds , the preparation of nucleoside inhibitors of purine nucleoside phosphorylase through acetylation and ammonolysis , and the condensation reactions to form complex molecules with potential antitumor activity . These methods highlight the importance of catalysts, protecting groups, and the careful selection of reactants to achieve the desired regioselectivity and yield in the synthesis of complex heterocyclic compounds.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as single-crystal X-ray analysis. For instance, the structure of 5-phenyl-1,2,4-oxadiazole-3-carboxamide was determined to be an intermediate in a reaction involving potassium ethoxide . Similarly, the structure of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide was determined, which provided insights into its antitumor activity . These studies demonstrate the importance of structural analysis in understanding the properties and potential applications of heterocyclic compounds.
Chemical Reactions Analysis
The chemical reactions involving related compounds include the formation of triazole-containing dipeptides , the transformation of functional groups to create nucleoside analogs , and the reactions of thioamides with triazoles to yield various heterocyclic systems . These reactions are crucial for the development of new pharmaceuticals and demonstrate the versatility of heterocyclic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are characterized by various techniques, including UV, IR, mass spectrometry, pKa measurements, and NMR spectroscopy . These properties are essential for understanding the behavior of these compounds in biological systems and for the design of new drugs with improved efficacy and safety profiles.
Scientific Research Applications
Synthesis Methods
Copper-Catalyzed Intramolecular Cyclization : A study by Kumar et al., (2012) describes an efficient two-step synthesis of 2-phenyl-4,5-substituted oxazoles, utilizing intramolecular copper-catalyzed cyclization. This method is an improvement over previous cyclization techniques.
Microwave-Assisted Cornforth Rearrangement : Nolt et al., (2006) optimized a microwave-assisted procedure for preparing oxazole-4-carboxamides and their thermal rearrangement to 5-aminooxazole-4-carboxylates, demonstrating effectiveness across various oxazoles (Nolt et al., 2006).
Chemical Structure and Properties
Crystal Structure Analysis : Research by L'abbé et al., (2010) on the crystal structure of similar compounds provides insights into the molecular arrangement and stability of these molecules (L'abbé et al., 2010).
Dimroth Rearrangements : Studies exploring Dimroth rearrangements, such as those by Sutherland and Tennant (1971), offer an understanding of the structural transformations of similar oxazole derivatives (Sutherland & Tennant, 1971).
Biological Activities and Potential Applications
Arylisoxazole-Chromenone Carboxamides in Alzheimer's Disease : Saeedi et al., (2020) investigated the cholinesterase inhibitory activity of arylisoxazole-chromenone carboxamides, revealing potential applications in Alzheimer's disease treatment (Saeedi et al., 2020).
Anticancer Agents Synthesis : Kumar et al., (2009) synthesized functionalized amino acid derivatives, including oxazolidine carboxamides, showing promising cytotoxicity against cancer cell lines (Kumar et al., 2009).
Antiproliferative Activity in Cancer Treatment : Maggio et al., (2011) prepared N-phenyl-1H-indazole-1-carboxamides, demonstrating significant antiproliferative activity against various cancer cell lines (Maggio et al., 2011).
Safety And Hazards
Future Directions
Isoxazole derivatives, including 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide, have significant potential in the field of medicinal chemistry . They provide the ability to expand the available drug-like chemical space, which bind to the biological targets based on their chemical diversity . Therefore, it is highly desirable to develop robust synthetic methods for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery programme .
properties
IUPAC Name |
5-amino-3-phenyl-1,2-oxazole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c11-9(14)7-8(13-15-10(7)12)6-4-2-1-3-5-6/h1-5H,12H2,(H2,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYHRZLZAZQSPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70935810 | |
Record name | 5-Amino-3-phenyl-1,2-oxazole-4-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70935810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-3-phenyl-1,2-oxazole-4-carboxamide | |
CAS RN |
15783-70-7 | |
Record name | NSC86859 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86859 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Amino-3-phenyl-1,2-oxazole-4-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70935810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-3-phenyl-1,2-oxazole-4-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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